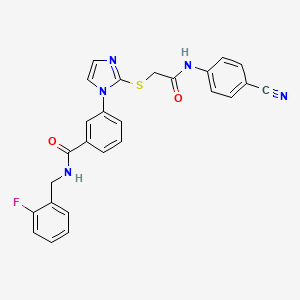

methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate, also known as MAMPDP, is a synthetic compound used in a variety of scientific research applications. It is an acetamido derivative of 4-methoxy-2,6-dimethylphenylpropionic acid, and is structurally related to a number of other compounds such as lysine and arginine. It is a white, crystalline powder that is soluble in organic solvents and has a melting point of approximately 160-162°C.

Scientific Research Applications

Heterocyclic Systems Synthesis

Lovro Selič et al. (1997) explored the synthesis of heterocyclic systems using derivatives of the compound . They demonstrated the preparation of various heterocycles, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones, through multi-step synthetic routes starting from acetoacetic esters. This work highlights the potential of such compounds in synthesizing complex heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Selič, Grdadolnik, & Stanovnik, 1997).

Photoinitiated Polymerization

A study by Y. Guillaneuf et al. (2010) focused on the application of a similar compound as a photoiniferter in nitroxide-mediated photopolymerization (NMP). This innovative approach used UV irradiation to initiate polymer growth, demonstrating the compound's role in developing new photopolymerization techniques. The research opens up avenues for using these compounds in creating polymers with tailored properties (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Advanced Synthetic Routes

The work of Lucija Pizzioli et al. (1998) on the synthesis and transformation of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate showcases the compound's versatility as a synthon for creating polysubstituted heterocycles. This research underscores the role of these compounds in constructing complex molecular architectures, essential in drug development and materials science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Environmental Applications

A notable application outside of direct chemical synthesis is detailed by J. Pignatello and Yunfu Sun (1995), who investigated the photoassisted Fenton reaction for the complete oxidation of pollutants in water. Although the study focuses on different compounds, it exemplifies how related chemical structures can play a crucial role in environmental remediation technologies, highlighting the broader applicability of these compounds in addressing environmental challenges (Pignatello & Sun, 1995).

Properties

IUPAC Name |

methyl (Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-8H,1-5H3,(H,16,17)/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVRBYWRPYMDBD-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2822255.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2822257.png)

![1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B2822258.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2822261.png)

![2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B2822263.png)

![2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B2822266.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl ether](/img/structure/B2822272.png)